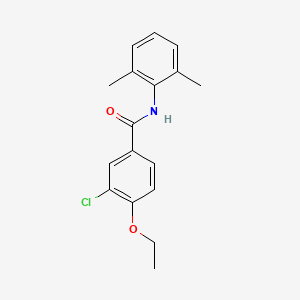
3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide, also known as Diclazuril, is a chemical compound that belongs to the benzamide class of compounds. It is a synthetic compound that is used in veterinary medicine for the treatment of coccidiosis, a parasitic disease that affects animals, especially poultry and livestock. Diclazuril has been found to be highly effective against a wide range of coccidian parasites and has been used extensively in the poultry and livestock industry.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide is not fully understood. However, it is known that this compound inhibits the development of coccidian parasites by interfering with their ability to reproduce. This results in a decrease in the number of parasites in the animal's body, leading to the resolution of the infection.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is generally well-tolerated by animals. It has been shown to have no adverse effects on animal growth or reproductive performance. In addition, this compound has been found to have no residual effects on animal products such as meat and eggs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide in lab experiments is its high efficacy against coccidian parasites. This makes it an ideal compound for studying the pathogenesis of coccidiosis and for testing the efficacy of other compounds against coccidian parasites. However, the main limitation of using this compound in lab experiments is its specificity for coccidian parasites. This limits its use in studying other parasitic diseases that affect animals.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of this compound. This will provide insights into the development of new compounds that are more effective against coccidian parasites. In addition, there is a need for further research on the use of this compound in the treatment of other parasitic diseases that affect animals. This will expand the potential applications of this compound in veterinary medicine.
Métodos De Síntesis
3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide is synthesized by the reaction of 3-chloro-4-ethoxybenzoic acid with 2,6-dimethylaniline in the presence of thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide has been extensively studied for its efficacy against coccidian parasites that affect animals. It has been found to be highly effective against a wide range of coccidian parasites and has been used in the poultry and livestock industry for the treatment of coccidiosis. In addition, this compound has been studied for its potential use in the treatment of other parasitic diseases that affect animals.
Propiedades
IUPAC Name |
3-chloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-4-21-15-9-8-13(10-14(15)18)17(20)19-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBFDHLPVZVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

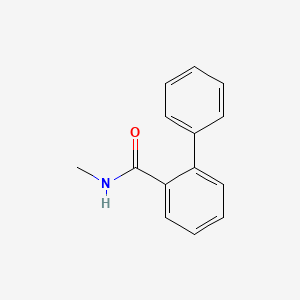
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

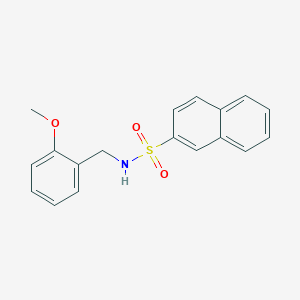
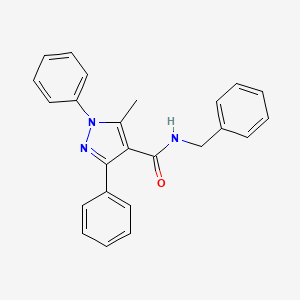
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)

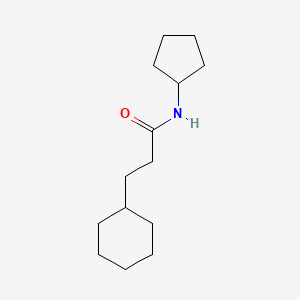
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
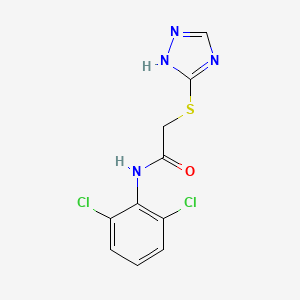
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)

